molecular formula C15H9BrClN3O2 B6125925 N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide

N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide

Cat. No. B6125925
M. Wt: 378.61 g/mol
InChI Key: DXKXTOAEFHGJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide, also known as BCI, is a small molecule inhibitor that has been widely used in scientific research. BCI is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis.

Scientific Research Applications

Anticancer Activity

  • N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives exhibit cytotoxic properties against various cancer cell lines, including leukemia and cervix carcinoma cells. One derivative, in particular, showed potent inhibitory activity across all evaluated tumor cell lines and induced apoptosis at submicromolar range (Katiyar et al., 2015).

Antimicrobial and Antibacterial Activity

  • Certain hydrazone derivatives have been synthesized and screened for antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities (Sen Gupta & Rastogi, 1986).
  • Novel manganese(II) complexes with monobasic bidentate ligands derived from halo-substituted 1H-indole-2,3-diones showed activity against bacteria and fungi, with the metal complexes being more active compared to the ligands alone (Sharma et al., 2016).

Antiviral Activity

  • Derivatives of N′-(2-oxoindolin-3-ylidene)benzohydrazides have been evaluated for antiviral activity against various influenza viruses, demonstrating inhibitory effects comparable to known antiviral drugs (Selvam et al., 2006).

Other Biological Activities

properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3O2/c16-8-5-6-12-10(7-8)13(15(22)18-12)19-20-14(21)9-3-1-2-4-11(9)17/h1-7,18,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKXTOAEFHGJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide
Reactant of Route 3
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide
Reactant of Route 5
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide
Reactant of Route 6
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-chlorobenzohydrazide

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